molecular formula C13H16ClNO3 B14838343 Tert-butyl 3-chloro-5-formylbenzylcarbamate

Tert-butyl 3-chloro-5-formylbenzylcarbamate

Cat. No.: B14838343
M. Wt: 269.72 g/mol
InChI Key: NWWPCZRPJCTFBI-UHFFFAOYSA-N
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Description

Tert-butyl 3-chloro-5-formylbenzylcarbamate: is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzylcarbamate, featuring a tert-butyl group, a chloro substituent, and a formyl group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-chloro-5-formylbenzylcarbamate typically involves the reaction of 3-chloro-5-formylbenzylamine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-chloro-5-formylbenzylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Tert-butyl 3-chloro-5-carboxybenzylcarbamate.

    Reduction: Tert-butyl 3-chloro-5-hydroxymethylbenzylcarbamate.

    Substitution: Tert-butyl 3-substituted-5-formylbenzylcarbamate (depending on the nucleophile used).

Scientific Research Applications

Chemistry: Tert-butyl 3-chloro-5-formylbenzylcarbamate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a potential candidate for drug discovery.

Medicine: this compound and its derivatives may be explored for their therapeutic potential. The presence of the formyl group allows for further modifications to enhance the compound’s pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the development of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-5-formylbenzylcarbamate depends on its specific application and the target molecule it interacts with. In general, the formyl group can participate in nucleophilic addition reactions, while the chloro substituent can undergo nucleophilic substitution. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Molecular Targets and Pathways:

    Nucleophilic Addition: The formyl group can react with nucleophiles, such as amines or thiols, to form imines or thioethers.

    Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

    Steric Effects: The tert-butyl group can affect the compound’s interaction with enzymes or receptors, potentially modulating its biological activity.

Comparison with Similar Compounds

    Tert-butyl 3-chloro-5-hydroxymethylbenzylcarbamate: This compound is similar in structure but has a hydroxymethyl group instead of a formyl group.

    Tert-butyl 3-chloro-5-carboxybenzylcarbamate: This compound has a carboxylic acid group in place of the formyl group.

    Tert-butyl 3-substituted-5-formylbenzylcarbamate: These compounds have various substituents replacing the chloro group.

Uniqueness: Tert-butyl 3-chloro-5-formylbenzylcarbamate is unique due to the presence of both a formyl group and a chloro substituent on the benzene ring. This combination of functional groups allows for diverse chemical transformations and applications, making it a versatile compound in synthetic chemistry and research.

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

tert-butyl N-[(3-chloro-5-formylphenyl)methyl]carbamate

InChI

InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-7-9-4-10(8-16)6-11(14)5-9/h4-6,8H,7H2,1-3H3,(H,15,17)

InChI Key

NWWPCZRPJCTFBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Cl)C=O

Origin of Product

United States

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